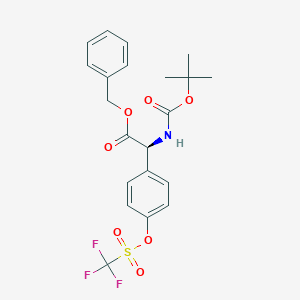
BCzVAn
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BCzVAn is a compound that has garnered significant interest in the scientific community due to its unique properties and potential applications. This compound is known for its stability and reactivity, making it a valuable subject for research in various fields, including chemistry, biology, and industry.
Preparation Methods
The synthesis of BCzVAn involves several steps, each requiring specific conditions and reagents. The synthetic routes typically include:
Initial Reaction: The starting materials undergo a series of reactions, often involving catalysts to facilitate the process.
Intermediate Formation: The intermediate compounds are formed through controlled reactions, ensuring the desired structure and properties.
Final Synthesis: The final compound is synthesized under specific conditions, such as temperature and pressure, to achieve the desired purity and yield.
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. These methods may include continuous flow reactors and advanced purification techniques to obtain the compound in its purest form.
Chemical Reactions Analysis
BCzVAn undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: this compound can undergo substitution reactions where one functional group is replaced by another, typically using reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum.
The major products formed from these reactions depend on the specific conditions and reagents used, but they often include derivatives of this compound with modified functional groups.
Scientific Research Applications
BCzVAn has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a drug delivery agent.
Industry: Utilized in the production of advanced materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of BCzVAn involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, altering their structure and function. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of cellular signaling pathways.
Properties
Molecular Formula |
C46H36N2 |
|---|---|
Molecular Weight |
616.8 g/mol |
IUPAC Name |
9-ethyl-3-[(E)-2-[10-[(E)-2-(9-ethylcarbazol-3-yl)ethenyl]anthracen-9-yl]ethenyl]carbazole |
InChI |
InChI=1S/C46H36N2/c1-3-47-43-19-11-9-17-39(43)41-29-31(23-27-45(41)47)21-25-37-33-13-5-7-15-35(33)38(36-16-8-6-14-34(36)37)26-22-32-24-28-46-42(30-32)40-18-10-12-20-44(40)48(46)4-2/h5-30H,3-4H2,1-2H3/b25-21+,26-22+ |
InChI Key |
LBXZDTJJURXBKT-CDTUYSNOSA-N |
Isomeric SMILES |
CCN1C2=CC=CC=C2C3=C1C=CC(=C3)/C=C/C4=C5C(=C(C6=CC=CC=C46)/C=C/C7=CC8=C(N(C9=CC=CC=C89)CC)C=C7)C=CC=C5 |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)C=CC3=C4C=CC=CC4=C(C5=CC=CC=C53)C=CC6=CC7=C(C=C6)N(C8=CC=CC=C87)CC)C9=CC=CC=C91 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[6-[3-[3-(Aminomethyl)phenyl]-5-methylphenoxy]-3,5-difluoropyridin-2-yl]oxybutanoic acid](/img/structure/B12284435.png)




![[1-(Benzhydrylideneamino)-1-methylpyrrolidin-1-ium-2-yl]methanol;iodide](/img/structure/B12284475.png)






![3-({Tricyclo[5.2.1.0,2,6]decan-8-yl}amino)propan-1-ol](/img/structure/B12284525.png)
